2,2,3,4,4,4-Hexafluorobutyl methacrylate

Catalog No.
S3317290
CAS No.
36405-47-7
M.F
C8H8F6O2
M. Wt
250.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,4,4,4-Hexafluorobutyl methacrylate

CAS Number

36405-47-7

Product Name

2,2,3,4,4,4-Hexafluorobutyl methacrylate

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate

Molecular Formula

C8H8F6O2

Molecular Weight

250.14 g/mol

InChI

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3

InChI Key

DFVPUWGVOPDJTC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F

The exact mass of the compound 2,2,3,4,4,4-Hexafluorobutyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA, CAS: 36405-47-7) is a specialty semifluorinated monomer characterized by a medium-length fluoroalkyl side chain. In industrial and laboratory procurement, it is primarily selected to impart high hydrophobicity, low refractive index (n20/D ~1.361), and excellent weatherability to acrylic and urethane polymer systems . Positioned structurally between short-chain trifluoroethyl methacrylate (TFEMA) and long-chain perfluoroalkyl monomers, HFBMA offers an optimal baseline of steric hindrance and fluorine density, making it a critical precursor for advanced coatings, dielectric nanocomposites, and precision optics.

Generic substitution of HFBMA with non-fluorinated baselines like methyl methacrylate (MMA) results in a catastrophic loss of surface energy reduction, rendering the final polymer vulnerable to moisture and fouling[1]. Conversely, substituting HFBMA with shorter-chain analogs like TFEMA drastically accelerates polymerization kinetics, which can compromise molecular weight control and dispersity in living polymerizations [2]. Furthermore, utilizing longer-chain perfluoroalkyl methacrylates often induces excessive side-chain crystallization and phase separation, which degrades the optical transparency and mechanical flexibility required for high-performance films [1]. HFBMA is strictly required when a precise balance of processability, controlled reactivity, and high fluorine content is non-negotiable.

Superior Moisture Barrier Performance vs. Standard Methacrylates

Incorporating HFBMA into standard acrylic matrices drastically alters surface energy. In a poly(MMA-BA) system, the addition of 20.04% HFBMA increased the water contact angle from a baseline of 92° to over 108°, transforming a hydrophilic surface into a highly hydrophobic barrier [1].

Evidence DimensionWater Contact Angle (WCA)
Target Compound Data108.2° - 109.3° (with 20.04% HFBMA)
Comparator Or Baseline92° (Unmodified MMA-BA baseline)
Quantified Difference>16° increase in water contact angle
ConditionsCopolymerized film on stone/glass substrates

Justifies the procurement of HFBMA for protective coatings where standard acrylics fail to prevent moisture ingress.

Controlled Reactivity for Ultrahigh-Molecular-Weight Synthesis

In Lewis Pair Polymerization (LPP), the medium-length fluoroalkyl chain of HFBMA provides optimal steric hindrance compared to shorter analogs. While TFEMA polymerizes extremely rapidly (quantitative conversion in 60 min), HFBMA achieves quantitative conversion in ~180 min[1]. This controlled rate allows for the synthesis of ultrahigh-molecular-weight polymers (Mn up to 1300 kg/mol) with exceptionally low dispersities (Đ = 1.01–1.10) [1].

Evidence DimensionPolymerization Time to Quantitative Conversion
Target Compound Data~180 minutes (HFBMA)
Comparator Or Baseline60 minutes (TFEMA)
Quantified Difference3x slower, highly controlled kinetic profile
ConditionsLewis Pair Polymerization using MeAl(BHT)2/ItBu catalyst at room temperature

Essential for researchers and manufacturers needing precise architectural control and low dispersity in advanced fluoropolymer synthesis.

Enhanced Matrix Compatibility for Energy Storage Fillers

HFBMA is highly effective as a shell material for inorganic nanoparticles to improve dispersion in fluoropolymer matrices. When Barium Titanate (BTO) nanoparticles are coated with PHFBMA, the fluorine-containing segments strongly interact with P(VDF-HFP) matrices[1]. This core-shell strategy overcomes agglomeration seen in unmodified BTO blends, boosting the nanocomposite's discharge efficiency from ~62% to ~78% [1].

Evidence DimensionDischarge Efficiency
Target Compound Data~78% (Fluoroalkyl methacrylate core-shell BTO)
Comparator Or Baseline~62% (Conventional solution-blended BTO)
Quantified Difference16% absolute increase in discharge efficiency
ConditionsBTO nanoparticles dispersed in P(VDF-HFP) dielectric matrix

Proves HFBMA's value as a surface-modification monomer for high-performance electronic and energy-storage dielectrics.

Tunable Thermal Decomposition in Hybrid Architectures

HFBMA enables the creation of highly stable complex polymer architectures. When polymerized into star-shaped configurations via Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), the resulting HFBMA-based polymers exhibit significantly enhanced thermal resistance, with thermal decomposition temperatures (TID) increasing from 256 °C for linear PHFBMA up to 306 °C for the star-shaped architectures [1].

Evidence DimensionThermal Decomposition Temperature (TID)
Target Compound DataUp to 306 °C (Star-shaped HFBMA polymers)
Comparator Or Baseline256 °C (Linear HFBMA baseline)
Quantified Difference50 °C increase in thermal stability
ConditionsOrganocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Demonstrates that HFBMA is highly compatible with advanced ATRP techniques to produce high-temperature resistant materials.

Superhydrophobic Protective Coatings

Utilizing HFBMA as a comonomer in acrylic systems to formulate highly transparent, moisture-resistant coatings for cultural heritage conservation, marine anti-fouling, and architectural protection [1].

Precision Fluoropolymer Synthesis

Leveraging the controlled polymerization kinetics of HFBMA in Lewis Pair Polymerization to manufacture ultrahigh-molecular-weight elastomers and specialty plastics with narrow dispersity[2].

Dielectric Nanocomposite Formulation

Employing HFBMA to synthesize core-shell inorganic fillers (e.g., BTO nanoparticles), ensuring optimal dispersion and high discharge efficiency in fluoropolymer-based advanced capacitors [3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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